Friedelin

Catalog No.
S528492
CAS No.
559-74-0
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Friedelin

CAS Number

559-74-0

Product Name

Friedelin

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3

InChI Key

OFMXGFHWLZPCFL-UHFFFAOYSA-N

SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Friedelin; EINECS 209-205-1; UNII-AK21264UAD; Friedelan-3-one; NSC 55141;

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

Description

The exact mass of the compound Friedelin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Friedelin, scientifically known as friedelan-3-one, is a pentacyclic triterpene with the molecular formula C30H50OC_{30}H_{50}O and a molecular weight of 426.7 g/mol. This compound is characterized by its complex structure, which consists of five interconnected rings. Friedelin is primarily isolated from various plant species, including those from the families of Asteraceae, Fabaceae, and others, as well as from mosses and lichens . The compound exhibits high solubility in chloroform, limited solubility in ethanol, and is insoluble in water, indicating its hydrophobic nature .

Friedelin exhibits a range of pharmacological activities, including:

  • Anti-inflammatory: Studies suggest Friedelin might suppress inflammatory pathways, potentially offering benefits in conditions like arthritis [].
  • Antioxidant: Friedelin's structure suggests potential for free radical scavenging activity, which could be beneficial for cell protection [].
  • Anticancer: Research indicates Friedelin might induce apoptosis (programmed cell death) in cancer cells [].

Friedelin undergoes several notable chemical transformations. One significant reaction involves its oxidation using chromic acid, which produces friedelonic acid without losing carbon atoms . Another transformation includes the BF3·OEt2-mediated oxidative reaction that converts friedelin to friedel-3-enol acetate, demonstrating its potential for structural modification . Additionally, friedelin can be reduced to form derivatives such as 3β-friedelinol and 3α-friedelanol through reactions with reducing agents like lithium aluminum hydride and sodium borohydride .

Friedelin exhibits a range of biological activities, including:

  • Antimicrobial: Effective against various bacterial strains.
  • Antiviral: Demonstrated potential against viral infections.
  • Cytotoxic: Exhibits toxicity towards cancer cells, suggesting potential in anticancer therapies .

The compound's pharmacological properties make it a candidate for further research in medicinal chemistry.

Friedelin is synthesized naturally through the mevalonate pathway, beginning with the condensation of acetyl coenzyme A units to produce mevalonate. This pathway leads to the formation of isopentenyl pyrophosphate, which subsequently undergoes cyclization via oxidosqualene cyclase to yield friedelin after several rearrangements . Synthetic methods have also been developed to modify friedelin into various derivatives, enhancing its potential applications in pharmaceuticals .

Friedelin has several applications:

  • Pharmaceuticals: Used as an anti-inflammatory agent, non-narcotic analgesic, and antipyretic drug .
  • Cosmetics: Due to its biological properties, it may be incorporated into skincare formulations.
  • Nutraceuticals: Investigated for potential health benefits in dietary supplements .

Research indicates that friedelin interacts with various biological targets, influencing pathways related to inflammation and cancer cell proliferation. Its derivatives have been studied for their enhanced biological activities compared to friedelin itself. Interaction studies are ongoing to better understand these effects and optimize its therapeutic potential .

Friedelin shares structural similarities with other triterpenoids. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
BetulinPentacyclic TriterpeneExhibits strong anti-inflammatory properties
LupeolPentacyclic TriterpeneKnown for its anticancer effects
Oleanolic AcidPentacyclic TriterpeneShows hepatoprotective and anti-inflammatory properties
Ursolic AcidPentacyclic TriterpeneNoted for its antioxidant and anticancer activities

Friedelin is unique due to its specific arrangement of functional groups and stereochemistry, leading to distinct biological activities not fully replicated by these other compounds. Its versatility in chemical reactivity also sets it apart in synthetic applications .

The biosynthesis of friedelin follows the classical mevalonate pathway, which serves as the universal route for terpenoid biosynthesis in plants. This complex biosynthetic process begins with the condensation of acetyl coenzyme A units and culminates in the formation of the most structurally rearranged pentacyclic triterpene known in nature [1] [2].

The mevalonate pathway consists of two distinct phases that ultimately lead to friedelin synthesis. The initial phase involves the formation of the basic building blocks, while the second phase encompasses the intricate cyclization and rearrangement processes that generate the unique friedelin structure [2] [3].

The pathway initiates with the condensation of two acetyl coenzyme A molecules, catalyzed by acetyl-CoA C-acetyltransferase, to produce acetoacetyl CoA [1] [2]. Subsequently, 3-hydroxy-3-methylglutaryl CoA synthase converts acetoacetyl CoA and another acetyl-CoA molecule to hydroxy-3-methylglutaryl-CoA, which serves as a crucial precursor in cholesterol and isoprenoid biosynthesis [4]. The rate-limiting step of this pathway involves the NADPH-dependent reduction of HMG-CoA to mevalonate by HMG-CoA reductase, which represents the primary regulatory control point [4] [5].

Following mevalonate formation, a series of phosphorylation and decarboxylation reactions convert mevalonate into isopentenyl pyrophosphate, the fundamental five-carbon isoprenoid unit [3]. IPP isomerase facilitates the reversible conversion of IPP into dimethylallyl pyrophosphate [6]. These two C5 compounds serve as the universal building blocks for all terpenoid compounds, including the complex triterpenes [3].

The condensation of IPP and DMAPP molecules leads to the formation of farnesyl diphosphate through the action of farnesyl pyrophosphate synthase [2]. Two farnesyl diphosphate molecules subsequently undergo head-to-head condensation catalyzed by squalene synthase to produce squalene, the immediate precursor to 2,3-oxidosqualene [2]. Finally, squalene epoxidase converts squalene to 2,3-oxidosqualene, which serves as the direct substrate for oxidosqualene cyclases in friedelin biosynthesis [1] [2].

StepEnzymeSubstrateProductCofactor/Requirement
1Acetyl-CoA C-acetyltransferase (AACT)2 Acetyl-CoAAcetoacetyl-CoACoA-SH
2HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoAHMG-CoAH₂O
3HMG-CoA reductaseHMG-CoAMevalonateNADPH + H⁺
4Mevalonate kinaseMevalonate5-PhosphomevalonateATP
5Phosphomevalonate kinase5-Phosphomevalonate5-PyrophosphomevalonateATP
6Mevalonate pyrophosphate decarboxylase5-PyrophosphomevalonateIPPATP
7IPP isomeraseIPPDMAPPNone
8Farnesyl pyrophosphate synthaseDMAPP + IPPFarnesyl pyrophosphateMg²⁺
9Squalene synthase2 Farnesyl pyrophosphateSqualeneNADPH + H⁺

Enzymatic Mechanisms: Role of Oxidosqualene Cyclases in Cyclization

Oxidosqualene cyclases represent a remarkable family of enzymes that catalyze one of the most complex reactions in natural product biosynthesis. These enzymes facilitate the conversion of the linear 2,3-oxidosqualene substrate into diverse cyclic triterpenoid structures through an intricate series of carbocation rearrangements [7] [8] [9].

The enzymatic mechanism of friedelin synthesis involves the highest number of rearrangement steps known among triterpene cyclases, making it the most structurally complex product of oxidosqualene cyclization [10] [11]. The friedelin synthase enzyme catalyzes up to ten sequential rearrangement steps, representing the maximum possible number of carbocation rearrangements in triterpenoid biosynthesis [11].

The cyclization process begins with the protonation of the 2,3-epoxide ring of oxidosqualene by the oxidosqualene cyclase enzyme [1] [2]. This protonation event initiates the formation of a highly reactive carbocation that undergoes subsequent cyclization and rearrangement reactions [7]. The initial cyclization follows a chair-chair-chair conformation of the oxidosqualene substrate, leading to the formation of the dammarenyl cation intermediate [12] [13].

Recent structural and computational studies have revealed the sophisticated mechanism underlying friedelin biosynthesis. The process involves a fascinating nine-step cation shuttle run cascade rearrangement reaction, where the carbocation formed at C2 moves across the molecular skeleton and eventually returns to C3 to yield the friedelin cation [14]. This complex rearrangement sequence represents one of the most remarkable examples of enzymatic control over carbocation chemistry in nature [14] [15].

The oxidosqualene cyclization pathway to friedelin proceeds through a series of well-defined cationic intermediates. Following the initial dammarenyl cation formation, the reaction proceeds through baccharenyl cation, lupyl cation, germanicyl cation, oleamyl cation, taraxaeyl cation, multiflorenol cation, walsurenyl cation, companulyl cation, and glutinyl cation before finally reaching the friedenyl cation [2]. The final step involves deprotonation to yield friedelin as the end product [1] [2].

Kinetic studies of various oxidosqualene cyclases have provided valuable insights into their catalytic properties. Comparative analysis of different OSC enzymes reveals significant variations in their kinetic parameters, with specific activities ranging from 1.43 to 2.9 μmol min⁻¹ mg⁻¹ and Km values varying from 38.48 to 100.4 μM for 2,3-oxidosqualene substrate [16].

EnzymeSpecific Activity (μmol min⁻¹ mg⁻¹)Vmax (μmol min⁻¹ mg⁻¹)Km (μM)Standard Error Km
WsOSC/BS (β-amyrin synthase)2.900.3938.480.53
WsOSC/LS (lupeol synthase)2.000.49100.400.44
WsOSC/CS (cycloartenol synthase)1.430.6199.510.58

The structural basis for friedelin synthase specificity has been elucidated through detailed molecular studies. Multiple sequence alignments have identified key amino acid residues that distinguish friedelin synthases from other oxidosqualene cyclases. Notably, friedelin synthases possess a characteristic leucine residue two positions upstream of the DCTAE active site motif, while most other OSCs contain valine or isoleucine at this position [17]. Site-directed mutagenesis experiments have demonstrated that substitution of this leucine residue significantly alters substrate recognition and product specificity [17].

The enzymatic mechanism of friedelin synthesis also involves sophisticated control over the complex rearrangement cascade. Quantum mechanical and molecular mechanical simulations have revealed that the product specificity is likely controlled by kinetic rather than thermodynamic factors [18]. The energy barriers for product-determining conversions correlate with the observed product distributions, emphasizing the remarkable precision of these enzymes in directing specific rearrangement pathways [18].

Ecological Distribution in Plants, Mosses, and Lichens

Friedelin exhibits a remarkably broad ecological distribution across diverse taxonomic groups, reflecting its fundamental importance as a secondary metabolite in various organisms. This pentacyclic triterpene has been isolated from numerous plant species belonging to different families, as well as from non-vascular plants including mosses and lichens [1] [19].

The compound demonstrates particularly abundant occurrence within specific plant families. Members of the Celastraceae family represent one of the most significant sources of friedelin, with genera such as Maytenus and Tripterygium serving as notable producers [1] [20] [21]. These plants typically accumulate friedelin in their cork tissues and leaf materials, where it functions as a defensive compound against pathogens and herbivores [19] [21].

The Asteraceae family also constitutes an important source of friedelin-containing species [19] [21]. This diverse family of flowering plants demonstrates widespread friedelin distribution across various genera, with the compound predominantly found in cork tissues and aerial plant parts [19]. Similarly, the Fabaceae family contributes significantly to the natural distribution of friedelin, with multiple genera within this legume family producing substantial quantities of this triterpene [19] [21].

Myrtaceae represents another plant family with documented friedelin occurrence [19] [21] [22]. This family, which includes economically important genera such as Eucalyptus and Myrcia, demonstrates the compound's presence across tropical and subtropical regions [22]. The distribution of Myrtaceae species spans from Australia to tropical America, contributing to the global occurrence of friedelin in natural ecosystems [22].

Recent studies have identified friedelin in members of the Scrophulariaceae family, expanding the known taxonomic range of this compound [23]. Species such as Freylinia tropica demonstrate the presence of friedelin in montane forest environments, indicating the compound's adaptation to specific ecological niches [23].

Plant FamilyRepresentative GeneraPrimary Tissue LocationTypical ConcentrationEcological Role
CelastraceaeMaytenus, TripterygiumCork tissues, leavesVariableDefense compound
AsteraceaeVarious generaCork tissues, leavesVariableDefense compound
FabaceaeVarious generaCork tissues, leavesVariableDefense compound
MyrtaceaeEucalyptus, MyrciaCork tissues, leavesVariableDefense compound
ScrophulariaceaeFreyliniaCork tissues, leavesVariableDefense compound

The occurrence of friedelin extends beyond vascular plants to include bryophytes and lichens, demonstrating the compound's evolutionary significance across diverse lineages [19] [24]. Mosses and lichens collected from various geographic regions have yielded friedelin, indicating its important role in the chemical ecology of these organisms [24] [25].

In bryophyte communities, friedelin occurrence correlates with specific habitat preferences and environmental conditions [24]. Studies from montane forest ecosystems have documented friedelin presence in moss species that favor specific microhabitats, including decayed logs, tree trunks, and moist soil environments [24]. The distribution of friedelin-containing mosses appears to be influenced by factors such as humidity, temperature, and light availability [24].

Lichen communities also contribute to the natural distribution of friedelin across various ecosystems [19] [24]. These symbiotic organisms, which represent partnerships between fungi and photosynthetic partners, demonstrate friedelin occurrence in species adapted to diverse environmental conditions [24] [25]. The presence of friedelin in lichens suggests its role in survival strategies under harsh environmental conditions, including exposure to extreme temperatures and desiccation [25].

The ecological significance of friedelin extends to its role in plant defense mechanisms and soil microbial ecology [19]. The compound demonstrates anti-insect effects and possesses the ability to alter soil microbial communities, making it vital for agricultural and ecological systems [19]. This multifaceted ecological impact explains the widespread evolutionary retention of friedelin biosynthetic pathways across diverse plant lineages [19].

Cork tissue represents the primary anatomical location for friedelin accumulation in woody plants [26] [27]. The compound serves as a major triterpenoid constituent of cork, where it contributes to the protective functions of this specialized tissue [26]. Cork development involves complex regulatory mechanisms that control the expression of genes involved in friedelin biosynthesis, ensuring adequate production for defensive purposes [27].

Recent advances in synthetic biology have demonstrated the potential for engineered production of friedelin using microbial systems [28] [29] [30]. Saccharomyces cerevisiae strains engineered to express friedelin synthase genes have achieved production levels reaching 1,500 mg/L, representing a significant advancement in biotechnological approaches to friedelin production [28] [30].

StrainFriedelin Production (mg/L)Fold ImprovementCultivation SystemKey Modifications
Initial strain501.0StandardBasic expression
Z16 strain2705.4YPD mediumEnhanced enzyme activity
Z28 strain150030.0250 mL shake-flaskMedium optimization + lipid droplet engineering

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.8

Hydrogen Bond Acceptor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK21264UAD

Other CAS

559-74-0

Wikipedia

Friedelin

Dates

Modify: 2023-08-15

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